Hydroxy-PEG5-t-butyl ester

Catalog No.
S530215
CAS No.
850090-09-4
M.F
C17H34O8
M. Wt
366.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxy-PEG5-t-butyl ester

CAS Number

850090-09-4

Product Name

Hydroxy-PEG5-t-butyl ester

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C17H34O8

Molecular Weight

366.45

InChI

InChI=1S/C17H34O8/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h18H,4-15H2,1-3H3

InChI Key

SNYKXOAOLAFMRH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCO

Solubility

Soluble in DMSO

Synonyms

Hydroxy-PEG5-t-butyl ester

Description

The exact mass of the compound Hydroxy-PEG5-t-butyl ester is 366.2254 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation Agent:

  • Hydroxy-PEG5-t-butyl ester functions as a linker molecule in bioconjugation reactions. These reactions attach various biomolecules (such as drugs, proteins, or imaging agents) to each other.
  • The linker plays a crucial role in the final product's properties, influencing factors like solubility, stability, and targeting specificity within a biological system [, ].

Key Functional Groups:

  • The molecule possesses three key functional groups that contribute to its utility:
    • Hydrophilic PEG Spacer: The PEG (polyethylene glycol) spacer is a chain of repeating units that makes the molecule highly soluble in water (aqueous media) [, ]. This is essential for biological applications where water is the primary solvent.
    • Hydroxyl Group (OH): This group allows for further chemical modifications. Researchers can attach various functional groups to the hydroxyl group, expanding the molecule's functionalities for specific applications [, ].
    • t-Butyl Ester Protected Carboxyl Group: This group protects a carboxylic acid group (COOH) within the molecule. The t-butyl group can be removed under acidic conditions, revealing the reactive carboxylic acid group for further conjugation reactions [, ].

Overall Benefits:

  • The combination of these features makes Hydroxy-PEG5-t-butyl ester a valuable tool for researchers. It allows them to:
    • Improve the water solubility of hydrophobic (water-insoluble) molecules.
    • Introduce new functionalities for targeted delivery or specific interactions within a biological system.
    • Control the release of attached molecules through the cleavable t-butyl ester group.

Hydroxy-PEG5-t-butyl ester is a polyethylene glycol derivative characterized by the presence of a hydroxy group and a t-butyl ester functional group. Its molecular formula is C₁₇H₃₄O₈, with a molecular weight of approximately 366.447 g/mol. This compound is soluble in water and organic solvents, making it versatile for various chemical applications. Hydroxy-PEG5-t-butyl ester is primarily utilized in bioconjugation processes and as a building block for synthesizing small molecules and conjugates, facilitating the development of drug delivery systems and biomaterials .

  • Drug Delivery: HPTE can be used as a linker molecule to attach therapeutic drugs to carriers like nanoparticles []. The PEG chain improves the water solubility of the drug conjugate, potentially enhancing its circulation in the body [].
  • Material Sciences: HPTE can be used to modify the surface properties of materials. The PEG chain can introduce water-repelling or water-attracting properties depending on the application [].
, including:

  • Esterification: The hydroxy group can react with carboxylic acids to form esters, which can be useful in creating more complex molecules.
  • Deprotection: The t-butyl group can be removed under acidic conditions, regenerating the free hydroxy group for further reactions.
  • Conjugation: It can be used to link various biomolecules, such as proteins or peptides, through its reactive functional groups, enhancing their solubility and stability .

Hydroxy-PEG5-t-butyl ester exhibits significant biological activity due to its role in drug delivery systems. The polyethylene glycol moiety enhances the solubility and bioavailability of therapeutic agents. Additionally, its ability to form stable conjugates with proteins or drugs can improve pharmacokinetics and reduce immunogenicity. Studies indicate that compounds modified with polyethylene glycol derivatives often show increased circulation time in the bloodstream and improved therapeutic efficacy .

The synthesis of Hydroxy-PEG5-t-butyl ester typically involves the following steps:

  • Polymerization: The starting material, polyethylene glycol, is polymerized to achieve the desired molecular weight.
  • Esterification: The hydroxy group of polyethylene glycol reacts with t-butyl chloroformate in the presence of a base to form the t-butyl ester.
  • Purification: The product is purified through methods such as precipitation or chromatography to obtain a high-purity compound suitable for further applications .

Hydroxy-PEG5-t-butyl ester has diverse applications across various fields:

  • Drug Delivery: Enhancing the solubility and stability of pharmaceutical compounds.
  • Bioconjugation: Serving as a linker for attaching drugs to antibodies or proteins.
  • Diagnostics: Used in the development of diagnostic agents due to its biocompatibility and ease of modification.
  • Tissue Engineering: As a component in hydrogels or scaffolds for regenerative medicine applications .

Studies on Hydroxy-PEG5-t-butyl ester have focused on its interactions with biomolecules:

  • Protein Conjugation: Research has shown that conjugating drugs with Hydroxy-PEG5-t-butyl ester improves their interaction with target proteins, enhancing therapeutic effects.
  • Cellular Uptake: Investigations into cellular uptake mechanisms reveal that polyethylene glycol derivatives facilitate endocytosis, leading to improved drug delivery into cells .

Hydroxy-PEG5-t-butyl ester shares similarities with other polyethylene glycol derivatives but exhibits unique characteristics that enhance its utility:

CompoundMolecular FormulaUnique Features
Hydroxy-PEG4-t-butyl esterC₁₆H₃₂O₇Shorter chain length; lower solubility
Hydroxy-PEG6-t-butyl esterC₁₈H₃₆O₉Longer chain; increased hydrophilicity
Bis-PEG5-t-butyl esterC₃₄H₆₈O₁₄Contains two PEG chains; enhanced stability
Bromo-PEG5-t-butyl esterC₁₇H₃₄BrO₈Contains bromine for additional reactivity

Hydroxy-PEG5-t-butyl ester stands out due to its optimal balance between hydrophilicity and hydrophobicity, making it particularly effective for drug delivery applications while maintaining biocompatibility .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Exact Mass

366.2254

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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